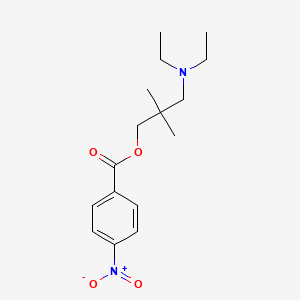
25C-NBF (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 25C-NBF (2C-C-NBF, NBF-2C-C) ist ein Derivat des Phenethylamin-Halluzinogens 2C-C. Es wirkt als hochpotenter partieller Agonist für den menschlichen 5-HT2A-Rezeptor .
- Als neue psychoaktive Substanz (NPS) hat 25C-NBF aufgrund seiner strukturellen Ähnlichkeit zu anderen illegalen Drogen und seiner potenziellen Auswirkungen auf die menschliche Gesundheit Aufmerksamkeit erregt.
Herstellungsmethoden
- Leider sind spezifische Syntheserouten und industrielle Produktionsmethoden für 25C-NBF in der Literatur nicht weit verbreitet.
- Forscher haben sich in erster Linie auf seine pharmakologischen Wirkungen konzentriert, anstatt auf seine Synthese.
Wissenschaftliche Forschungsanwendungen
- Die wissenschaftlichen Forschungsanwendungen von 25C-NBF befinden sich noch in der Entwicklung.
- Seine potenzielle Verwendung in Chemie, Biologie, Medizin und Industrie erfordert weitere Untersuchungen.
- Forscher sollten seine pharmakologischen Wirkungen, Toxizität und potenzielle therapeutische Anwendungen untersuchen.
Wirkmechanismus
- 25C-NBF wirkt als 5-HT2A-Rezeptoragonist und beeinflusst die Serotonin-Signalwege.
- Die genauen molekularen Ziele und nachgeschalteten Signalwege, die beteiligt sind, sind ein aktives Forschungsgebiet .
Zukünftige Richtungen
The use of new psychoactive substances (NPSs) like 25C-NBF as a substitute for illegal drugs is increasing rapidly and is a serious threat to public health . Therefore, scientific confirmation of the potential adverse effects of 25C-NBF is essential . More research is needed to understand its pharmacological effects, addictive potential, neurotoxicity, and other potential impacts on health .
Wirkmechanismus
Target of Action
25C-NBF, also known as 2C-C-NBF or NBF-2C-C, is a derivative of the phenethylamine hallucinogen 2C-C . The primary target of 25C-NBF is the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .
Mode of Action
25C-NBF acts as a highly potent partial agonist for the human 5-HT 2A receptor The interaction of 25C-NBF with the 5-HT 2A receptor results in changes in the neurotransmission of serotonin, which can lead to alterations in mood, perception, and behavior .
Biochemical Pathways
Given its action on the 5-ht 2a receptor, it is likely that 25c-nbf affects the serotonergic pathways in the brain . The activation of the 5-HT 2A receptor can lead to the release of various neurotransmitters and neuromodulators, and it can have downstream effects on mood, perception, and cognition .
Pharmacokinetics
As a phenethylamine derivative, it is likely that 25c-nbf is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The use of 25C-NBF has been associated with addictive potential and neurotoxic effects . In animal studies, 25C-NBF has been shown to cause high conditioned place preference scores and stable self-administration, suggesting its addictive liability . Neurotoxic effects of 25C-NBF include reduced motor activity, abnormal motor coordination, and impaired recognition memory . Furthermore, 25C-NBF treatment has been shown to decrease tyrosine hydroxylase expression and increase ionized calcium-binding adapter molecule 1 expression in the striatum .
Action Environment
The action, efficacy, and stability of 25C-NBF can be influenced by various environmental factors. These factors can include the individual’s physiological state, the presence of other substances, and the route of administration. Specific studies on how these factors influence the action of 25c-nbf are currently lacking .
The use of 25C-NBF poses serious health risks, including addiction and neurotoxicity .
Biochemische Analyse
Biochemical Properties
25C-NBF (hydrochloride) interacts with the human 5-HT 2A receptor . It acts as a highly potent partial agonist, meaning it binds to this receptor and triggers a response, but not to its full potential . The interaction with the 5-HT 2A receptor suggests that 25C-NBF (hydrochloride) may play a role in serotonin transmission, which is involved in many physiological processes including mood regulation, gastrointestinal motility, and cardiovascular function .
Cellular Effects
25C-NBF (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 25C-NBF (hydrochloride) involves its binding to the 5-HT 2A receptor . As a partial agonist, it can trigger a response from this receptor, but not to its full potential . This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, 25C-NBF (hydrochloride) has been observed to have temporal effects on cellular function . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 25C-NBF (hydrochloride) have been observed to vary with different dosages . High conditioned place preference scores and stable self-administration were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .
Metabolic Pathways
Given its interaction with the 5-HT 2A receptor, it may be involved in pathways related to serotonin transmission .
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and industrial production methods for 25C-NBF are not widely documented in the literature.
- Researchers have primarily focused on its pharmacological effects rather than its synthesis.
Analyse Chemischer Reaktionen
- 25C-NBF unterliegt wahrscheinlich verschiedenen Reaktionen, die typisch für Phenethylamine sind, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind aufgrund der begrenzten Forschung nicht spezifiziert.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- 25C-NBF weist Ähnlichkeiten mit anderen Phenethylaminen auf, aber seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur.
- Ähnliche Verbindungen sind 25C-NBOMe, 25C-NBMD und 25C-NBOH .
Eigenschaften
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHGKWIJAOINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-21-1 |
Source


|
| Record name | 25c-Nbf hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NBF HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)

![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)



![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)



